molecular formula C15H9BrO3 B2765394 3-(3-Bromophenyl)-7-hydroxychromen-2-one CAS No. 720674-53-3

3-(3-Bromophenyl)-7-hydroxychromen-2-one

Cat. No.: B2765394
CAS No.: 720674-53-3
M. Wt: 317.138
InChI Key: XQBJCRXLZYNHQP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-7-hydroxychromen-2-one is a compound belonging to the class of chromenones, which are oxygen-containing aromatic heterocycles. This compound is characterized by the presence of a bromophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromenone structure.

Mechanism of Action

Target of Action

It is known that bromophenyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in its biochemical interactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the bromophenyl component of the molecule could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by a transmetalation process, where organoboron groups are transferred from boron to palladium .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . It reached a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL 1.00 ± 0.45 h after oral administration . Similar studies would need to be conducted on 3-(3-Bromophenyl)-7-hydroxychromen-2-one to determine its ADME properties.

Result of Action

Bromophenyl compounds are known to be used in the synthesis of various organic compounds , suggesting that this compound could potentially contribute to the synthesis of other complex molecules in biochemical reactions.

Action Environment

Suzuki–miyaura coupling reactions, which bromophenyl compounds are often involved in, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-7-hydroxychromen-2-one typically involves the use of microwave-assisted synthesis, which is known for its efficiency and ease of purification. One common method involves the reaction of 3-bromophenylboronic acid with a suitable chromenone precursor under Suzuki cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques such as crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-7-hydroxychromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Palladium catalyst, potassium carbonate, ethanol.

    Miyaura Borylation: Boronic acid derivatives, palladium catalyst, base.

    Buchwald–Hartwig Amination: Amines, palladium catalyst, base.

Major Products Formed

Scientific Research Applications

3-(3-Bromophenyl)-7-hydroxychromen-2-one has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-7-hydroxychromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical reactivity and biological activity. Its combination of a bromophenyl group and a hydroxyl group allows for diverse chemical modifications and interactions .

Properties

IUPAC Name

3-(3-bromophenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBJCRXLZYNHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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